molecular formula C10H17N5O4S2 B12809062 1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)- CAS No. 88918-01-8

1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)-

Cat. No.: B12809062
CAS No.: 88918-01-8
M. Wt: 335.4 g/mol
InChI Key: HXCCJEBLJATJEC-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1,3,4-thiadiazole-2-sulfonamide derivatives typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . The reaction is usually carried out in absolute ethanol in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,4-Thiadiazole-2-sulfonamide derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, hydrazinecarbothioamide, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4-Thiadiazole-2-sulfonamide derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds can inhibit the activity of enzymes such as carbonic anhydrase, leading to various biological effects . The exact mechanism depends on the specific structure of the compound and its target.

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-sulfonamide derivatives can be compared with other similar compounds such as:

The uniqueness of 1,3,4-thiadiazole-2-sulfonamide derivatives lies in their specific structure, which imparts distinct biological and chemical properties compared to other thiadiazole derivatives.

Properties

CAS No.

88918-01-8

Molecular Formula

C10H17N5O4S2

Molecular Weight

335.4 g/mol

IUPAC Name

N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxoimidazolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C10H17N5O4S2/c1-4-14(5-2)21(18,19)9-12-11-8(20-9)15-7(16)6-13(3)10(15)17/h7,16H,4-6H2,1-3H3

InChI Key

HXCCJEBLJATJEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=NN=C(S1)N2C(CN(C2=O)C)O

Origin of Product

United States

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